2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid
Overview
Description
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid typically involves multi-step organic reactions. One common method starts with the preparation of benzo[de]isoquinoline-1,3-dione, which is then functionalized to introduce the pentanedioic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography and crystallization, are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism by which 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: A precursor in the synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid.
Naphthalimide derivatives: Similar in structure and used in fluorescent sensors and other applications.
Uniqueness
What sets this compound apart is its ability to form stable complexes and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c19-13(20)8-7-12(17(23)24)18-15(21)10-5-1-3-9-4-2-6-11(14(9)10)16(18)22/h1-6,12H,7-8H2,(H,19,20)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYKAZUBQBKDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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